2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)
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Overview
Description
2,5-Bis(glycidyloxy)hexane is an organic compound belonging to the glycidyl ether family. It is an aliphatic compound characterized by the presence of two epoxide (oxirane) groups per molecule. This compound is primarily used in the modification of epoxy resins, where it serves to reduce viscosity and enhance flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(glycidyloxy)hexane typically involves the reaction of 1,6-hexanediol with epichlorohydrin in the presence of a Lewis acid catalyst. This reaction forms a halohydrin intermediate, which is then treated with sodium hydroxide to regenerate the epoxide rings through a dehydrochlorination reaction .
Industrial Production Methods
In industrial settings, the production of 2,5-Bis(glycidyloxy)hexane follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures, including the determination of the epoxy equivalent weight to ensure the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(glycidyloxy)hexane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide groups into alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis(glycidyloxy)hexane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(glycidyloxy)hexane primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of epoxy resins and the preparation of biocompatible materials .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol diglycidyl ether: Similar in structure but differs in the position of the glycidyloxy groups.
Bisphenol A diglycidyl ether: Another glycidyl ether compound, commonly used in epoxy resins but with different structural properties.
Uniqueness
2,5-Bis(glycidyloxy)hexane is unique due to its specific structure, which provides a balance between flexibility and reactivity. This makes it particularly suitable for applications requiring both properties, such as in the modification of epoxy resins and the development of biocompatible materials .
Properties
CAS No. |
77738-93-3 |
---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[5-(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C12H22O4/c1-9(13-5-11-7-15-11)3-4-10(2)14-6-12-8-16-12/h9-12H,3-8H2,1-2H3 |
InChI Key |
FPIHPEPJOAFALI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)OCC1CO1)OCC2CO2 |
Origin of Product |
United States |
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